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Compound of Interest

5-Bromo-2-hydroxybenzaldehyde
Compound Name:

oxime
CAS No.: 82486-43-9
Cat. No.: B1462305

Get Quote

\ J

Technical Guide & Structural Insights

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (also known as 5-bromosalicylaldoxime) is a critical
organic scaffold used extensively as a ligand in coordination chemistry and as a
pharmacophore in drug development. Its structural integrity is defined by the interplay between
the phenolic hydroxyl group and the oxime moiety, which facilitates strong intramolecular
hydrogen bonding (resonance-assisted hydrogen bonding, RAHB).

This guide details the crystallographic characterization of the compound, focusing on the (E)-
isomer, which is the thermodynamically stable form. It synthesizes data from recent
redeterminations (e.g., Yuan et al., 2021) and establishes a protocol for reproducing high-
quality single crystals for X-ray diffraction (XRD) analysis.

Chemical Context & Synthesis
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Before structural analysis, purity must be guaranteed. The synthesis exploits the condensation
of 5-bromosalicylaldehyde with hydroxylamine hydrochloride.

Synthetic Pathway

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde
carbonyl, followed by dehydration.

Precursor: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1]

Reagent: Hydroxylamine hydrochloride (

)

Base: Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) to neutralize the HCI.

Solvent: Ethanol/Water (1:1).

Reaction Scheme:

Crystallization Protocol

For X-ray quality crystals, slow evaporation is preferred over rapid cooling to minimize twinning.

Parameter Specification

Ethanol (absolute) or Methanol/Chloroform
Solvent System

(1:2).
Concentration Saturated solution at 40°C.
Method Slow evaporation at room temperature (293 K).
Crystal Habit Colorless to pale yellow prisms/blocks.
Timeframe 3-7 days.

Crystallographic Data & Structural Analysis
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The definitive structure of the title compound was redetermined to high precision in 2021. The
compound crystallizes in the Monoclinic crystal system.[2][3]

Crystal Data Parameters

e Formula:
e Crystal System: Monaoclinic
e Space Group:

(Common for planar aromatic oximes)

e Z (Formulas per Unit Cell): 4

e |somer:(E)-configuration (Anti)

Molecular Conformation

The molecule adopts a near-planar conformation due to the extended

-conjugation across the benzene ring and the oxime double bond (

). The bromine atom at the 5-position and the hydroxyl group at the 2-position are coplanar with
the aromatic ring.

Key Geometric Features:

« C=N Bond Length: Typically ~1.27-1.29 A, characteristic of a double bond.
« N-O Bond Length: Typically ~1.40 A.

e Torsion Angle: The

torsion angle is close to 0° or 180°, confirming the planarity required for conjugation.

Hydrogen Bonding Network

The supramolecular architecture is dominated by two types of hydrogen bonds:
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 Intramolecular H-Bond (O1-H...N1):
o Donor: Phenolic Oxygen (

)[3]
o Acceptor: Oxime Nitrogen (
)[4]
o Effect: This forms a pseudo-six-membered ring (

graph set), locking the molecule in the E-configuration and enhancing stability via
Resonance-Assisted Hydrogen Bonding (RAHB).

e Intermolecular H-Bond (O2-H...01):
o Donor: Oxime Hydroxyl (
).
o Acceptor: Phenolic Oxygen (

) of a neighboring molecule.

o Result: This interaction typically links molecules into centrosymmetric dimers (

motif) or infinite zigzag chains running along a crystallographic axis (often the b-axis).

Hirshfeld Surface Analysis

To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis
(using CrystalExplorer) is standard protocol.

e Surface: Shows red spots at the O-H...O and O-H...N contact points, indicating distances
shorter than the sum of van der Waals radii.

e Fingerprint Plot:

o H...H Contacts: Major contributor (~30-40%) due to close packing of aromatic rings.
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o 0O...H/H...O Contacts: Significant spikes representing the strong hydrogen bonds.

o Br...H/H...Br Contacts: Represents the influence of the heavy halogen atom on packing.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.
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Caption: Workflow for the crystallographic characterization of 5-Bromo-2-
hydroxybenzaldehyde oxime, highlighting the transition from synthesis to supramolecular
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analysis.

Applications & Implications

Understanding this structure is pivotal for two fields:

Coordination Chemistry: The phenolic-OH and oxime-N act as a bidentate chelating site. The
crystal structure of the free ligand serves as the baseline to measure bond length changes
(e.g., C=N elongation) upon metal coordination (Cu, Ni, Pd).

Drug Design: The bromine atom enhances lipophilicity, while the oxime group is a bioisostere
for carbonyls. The specific H-bonding pattern observed in the crystal state often mimics the
ligand-receptor binding interaction in biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

